Triapine vs. Hydroxyurea: Nanomolar vs. Millimolar RNR Inhibition Potency in Recombinant Holoenzyme Assay
Triapine demonstrates approximately 8,900-fold to 22,000-fold greater potency than hydroxyurea in inhibiting human ribonucleotide reductase subunits in a standardized recombinant-holoenzyme-based in vitro assay [1].
| Evidence Dimension | IC50 for RNR subunit inhibition |
|---|---|
| Target Compound Data | IC50 = 112 nM (p53R2 subunit); IC50 = 144 nM (hRRM2 subunit) |
| Comparator Or Baseline | Hydroxyurea: IC50 = 2.48 mM (p53R2 subunit); IC50 = 0.991 mM (hRRM2 subunit) |
| Quantified Difference | Triapine is 22,143× more potent against p53R2 (2.48 mM / 112 nM); 6,882× more potent against hRRM2 (0.991 mM / 144 nM) |
| Conditions | Recombinant human RNR holoenzyme-based in vitro assay; Homo sapiens |
Why This Matters
Procurement of Triapine is essential for studies requiring physiologically achievable RNR inhibition, as hydroxyurea requires millimolar concentrations that cannot be attained in vivo without dose-limiting toxicity.
- [1] Shao J, Zhou B, Zhu L, Bilio AJ, Su L, Yuan YC, Ren S, Lien EJ, Shih J, Yen Y. Determination of the potency and subunit-selectivity of ribonucleotide reductase inhibitors with a recombinant-holoenzyme-based in vitro assay. Biochem Pharmacol. 2005 Feb 15;69(4):627-634. View Source
